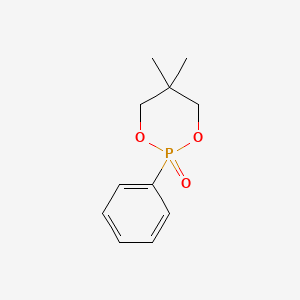
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is a chemical compound with the molecular formula C11H15O4P. It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a six-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the following steps:
- Dissolving 2,2-dimethyl-1,3-propane diol in dry toluene.
- Adding triethylamine to the solution.
- Slowly adding phosphorous oxychloride to the mixture while maintaining a low temperature.
- Stirring the reaction mixture for several hours.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphorinane compounds.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential as a mechanistic marker in biological systems.
Medicine: Research is ongoing to explore its use as an anticancer agent.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its cyclic structure allows it to act as a mechanistic marker in stereoselective reactions, providing insights into reaction pathways and intermediates .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
Uniqueness
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ability to form stable complexes with metal ions make it particularly valuable in catalytic and mechanistic studies.
Properties
CAS No. |
882-69-9 |
|---|---|
Molecular Formula |
C11H15O3P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
IBGSBHZFACCHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















